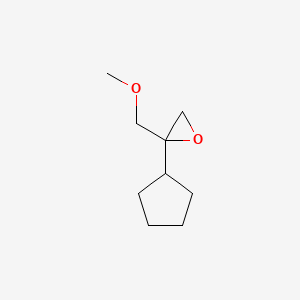
2-Cyclopentyl-2-(methoxymethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-2-(methoxymethyl)oxirane is an organic compound with the molecular formula C9H16O2 It is a member of the oxirane family, characterized by a three-membered epoxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-2-(methoxymethyl)oxirane can be achieved through several methods:
Williamson Ether Synthesis: This involves the reaction of a halogenated alcohol with a base to form an alkoxide, which then undergoes intramolecular cyclization to form the oxirane ring.
Alkene Epoxidation: Alkenes can be converted to oxiranes using peracids such as meta-chloroperoxybenzoic acid (MCPBA).
Darzens Reaction: This method involves the reaction of alpha-halo esters with aldehydes or ketones in the presence of a base to form oxiranes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale epoxidation processes using robust and efficient catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the epoxide ring into diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Peracids like MCPBA are commonly used for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to open the epoxide ring.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted oxiranes, diols, and other functionalized derivatives.
Scientific Research Applications
2-Cyclopentyl-2-(methoxymethyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-2-(methoxymethyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological applications, where the compound can interact with different molecular targets and pathways .
Comparison with Similar Compounds
2-Cyclopentyloxirane: Similar in structure but lacks the methoxymethyl group.
2-Methyl-2-(methoxymethyl)oxirane: Similar but with a methyl group instead of a cyclopentyl group.
Uniqueness: 2-Cyclopentyl-2-(methoxymethyl)oxirane is unique due to the presence of both the cyclopentyl and methoxymethyl groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound in various applications, distinguishing it from other oxiranes.
Properties
IUPAC Name |
2-cyclopentyl-2-(methoxymethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-10-6-9(7-11-9)8-4-2-3-5-8/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPMGOHVIOHWJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CO1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














